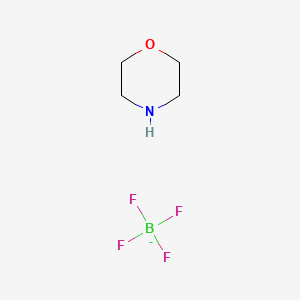
Morpholinium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinium tetrafluoroborate is an ionic compound composed of a morpholinium cation and a tetrafluoroborate anion. It is known for its stability and unique properties, making it a valuable additive in various scientific and industrial applications. The compound has garnered attention for its role in enhancing the performance and stability of perovskite solar cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Morpholinium tetrafluoroborate can be synthesized through the reaction of morpholine with tetrafluoroboric acid. The reaction typically occurs in an aqueous medium, where morpholine acts as a base and reacts with tetrafluoroboric acid to form the desired ionic compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the complete formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The process ensures high purity and yield of the compound, which is essential for its application in sensitive areas such as solar cell manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholinium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the tetrafluoroborate anion is replaced by other anions.
Complex Formation: It can form complexes with metal ions, enhancing its utility in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, acids, and bases. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in substitution reactions, the products may include new ionic compounds with different anions .
Wissenschaftliche Forschungsanwendungen
Morpholinium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as an additive in the synthesis of various organic and inorganic compounds.
Biology: The compound’s stability and ionic nature make it useful in biological studies, particularly in the stabilization of biomolecules.
Wirkmechanismus
The mechanism by which morpholinium tetrafluoroborate exerts its effects involves the interaction between the morpholinium cation and the tetrafluoroborate anion. The synergistic action of these ions improves the quality of perovskite films and passivates surface and bulk defects. This leads to notable enhancements in device performance and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylammonium tetrafluoroborate: Similar in structure but with a methylammonium cation instead of a morpholinium cation.
Tetrapentylammonium bromide: Another ionic compound used in various applications, particularly in gas hydrate inhibition.
Uniqueness
Morpholinium tetrafluoroborate stands out due to its specific ionic composition, which provides unique stability and performance-enhancing properties, especially in the context of perovskite solar cells. Its ability to form stable complexes and improve material quality makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
19585-43-4 |
|---|---|
Molekularformel |
C4H9BF4NO- |
Molekulargewicht |
173.93 g/mol |
IUPAC-Name |
morpholine;tetrafluoroborate |
InChI |
InChI=1S/C4H9NO.BF4/c1-3-6-4-2-5-1;2-1(3,4)5/h5H,1-4H2;/q;-1 |
InChI-Schlüssel |
WTVDFRIZIJUKCC-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C1COCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


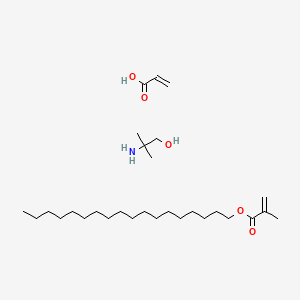
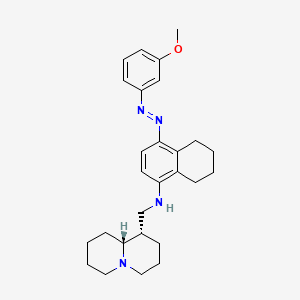
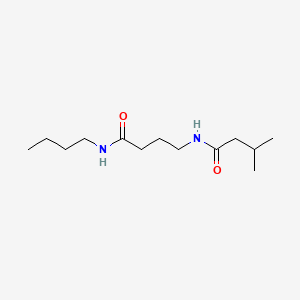
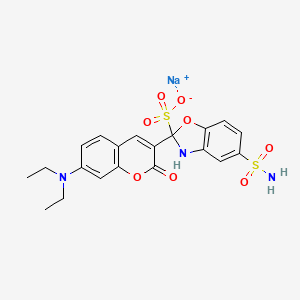
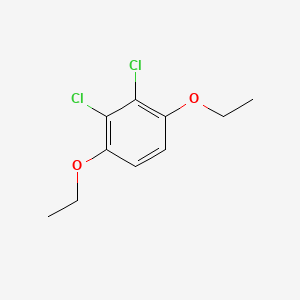
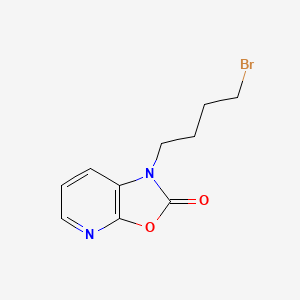
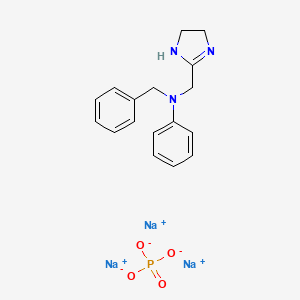

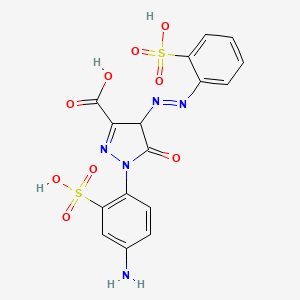


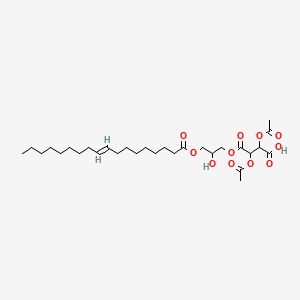
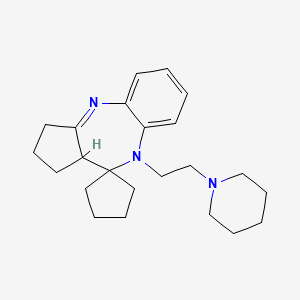
![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)
